molecular formula C16H18F3NOS B2977200 3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1788773-89-6

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2977200
CAS No.: 1788773-89-6
M. Wt: 329.38
InChI Key: NLDKIZIAJNUMQV-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient formation of the bicyclic scaffold . The reaction conditions are generally mild and do not require a catalyst, making the process operationally simple and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic scaffold with both a trifluoromethylbenzoyl group and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NOS/c1-22-12-8-10-6-7-11(9-12)20(10)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKIZIAJNUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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